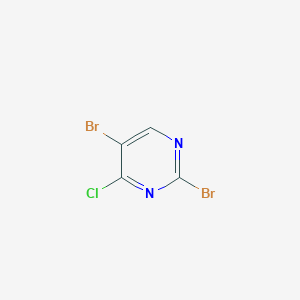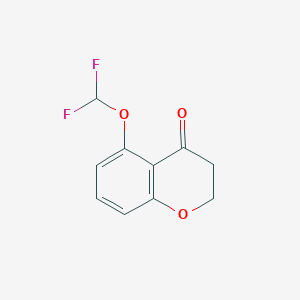
1,9-Dimethylphenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dimethylphenazine: is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocycles known for their diverse biological properties and applications in various fields, including medicine and industry. The molecular formula of this compound is C14H12N2 , and it is characterized by the presence of two methyl groups attached to the phenazine core .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,9-Dimethylphenazine can be synthesized through several methods, including:
Wohl–Aue Method: This method involves the reaction of nitrobenzene with aniline in the presence of a reducing agent.
Beirut Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This method involves the reductive cyclization of diphenylamines.
Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of phenazine precursors.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions:
1,9-Dimethylphenazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the methyl groups or the phenazine core, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Scientific Research Applications
1,9-Dimethylphenazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,9-Dimethylphenazine involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and cell death. The compound’s antimicrobial and antitumor activities are attributed to its ability to disrupt cellular processes through oxidative damage .
Comparison with Similar Compounds
Phenazine: The parent compound of 1,9-Dimethylphenazine, known for its wide range of biological activities.
5,10-Dihydro-5,10-dimethylphenazine: A closely related compound with similar redox properties.
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Uniqueness:
This compound is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and overall effectiveness in various applications .
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1,9-dimethylphenazine |
InChI |
InChI=1S/C14H12N2/c1-9-5-3-7-11-13(9)16-14-10(2)6-4-8-12(14)15-11/h3-8H,1-2H3 |
InChI Key |
XRLHVXPWLSCLES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N'-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide](/img/structure/B13110563.png)
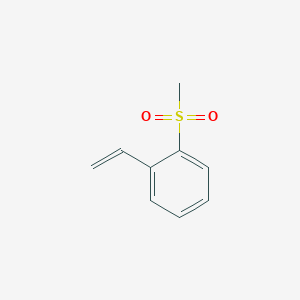
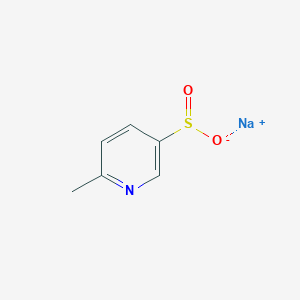

![4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile](/img/structure/B13110590.png)
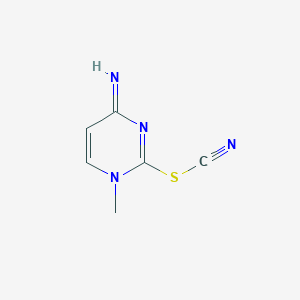
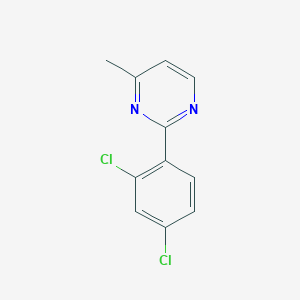
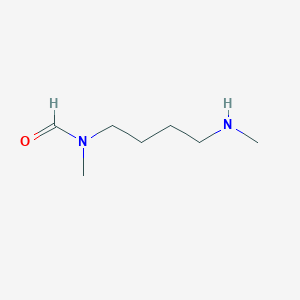
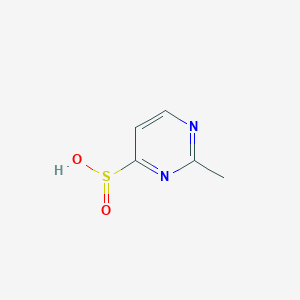
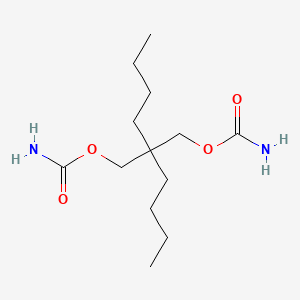

![2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13110635.png)
